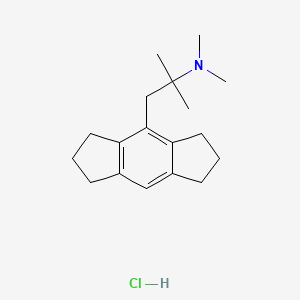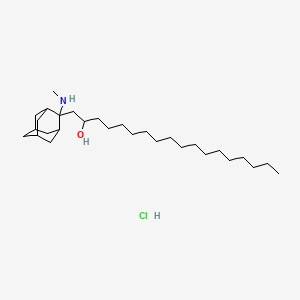
alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Hexadecyl-2-(methylamino)tricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a synthetic compound with a complex polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclo(3.3.1.1(sup 3,7))decane core: This can be achieved through intramolecular [4+2] cycloaddition reactions of monocyclic polyprenylated acylphloroglucinols.
Introduction of the hexadecyl group: This step involves alkylation reactions using appropriate alkyl halides under basic conditions.
Incorporation of the methylamino group: This is typically done through reductive amination reactions using methylamine and suitable reducing agents.
Final hydrochloride formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-decyl-2-(methylamino)-, hydrochloride
- Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-hexyl-2-(methylamino)-, hydrochloride
Uniqueness
Alpha-Hexadecyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride stands out due to its longer hexadecyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its efficacy in certain applications.
Propiedades
Número CAS |
108736-86-3 |
|---|---|
Fórmula molecular |
C29H56ClNO |
Peso molecular |
470.2 g/mol |
Nombre IUPAC |
1-[2-(methylamino)-2-adamantyl]octadecan-2-ol;hydrochloride |
InChI |
InChI=1S/C29H55NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(31)23-29(30-2)26-19-24-18-25(21-26)22-27(29)20-24;/h24-28,30-31H,3-23H2,1-2H3;1H |
Clave InChI |
YTKMGAXZHISERA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


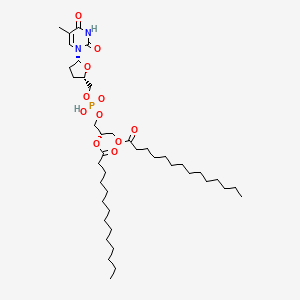
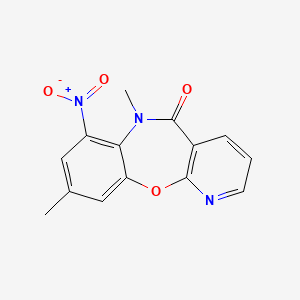
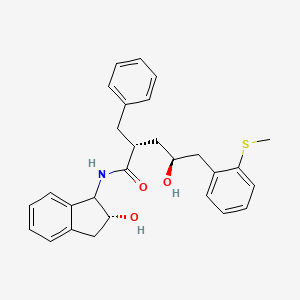
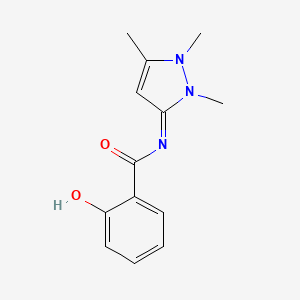

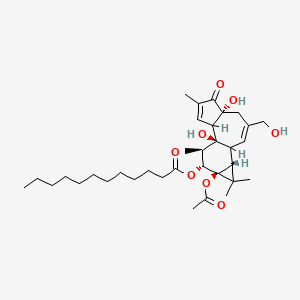
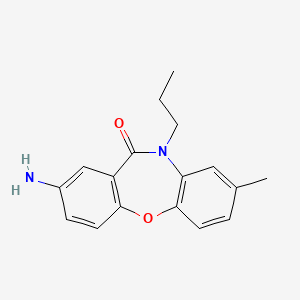
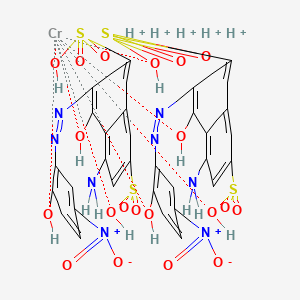
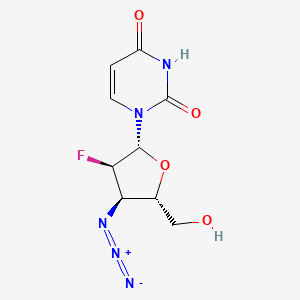
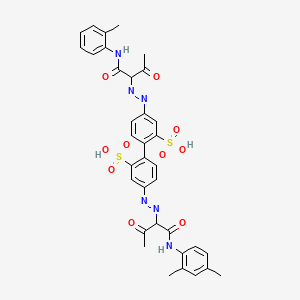
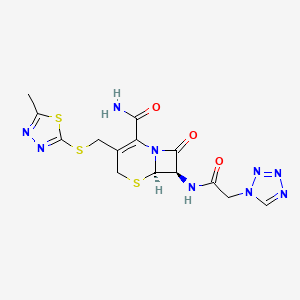
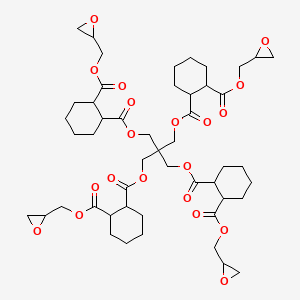
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
